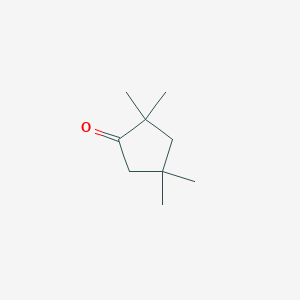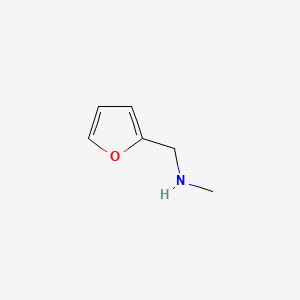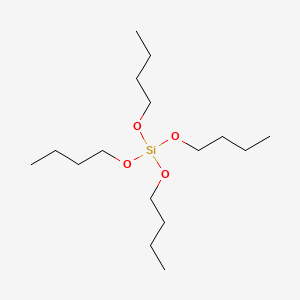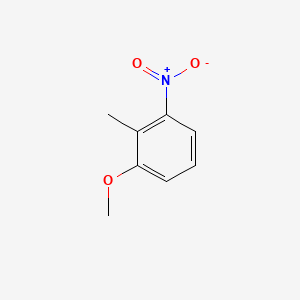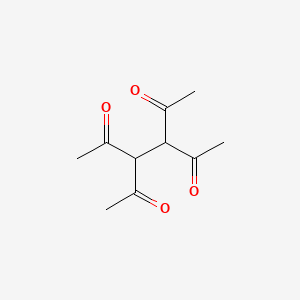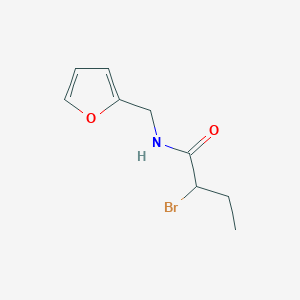![molecular formula C7H8N2O4 B1294033 [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1170089-42-5](/img/structure/B1294033.png)
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with a molecular weight of 184.15 . It is used in scientific research and exhibits high burstiness and perplexity, enabling its application in diverse studies, such as drug development, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of “[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is represented by the Inchi Code:1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) .
Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method : The synthesis of indole derivatives involves the Larock cyclization of certain compounds .
- Results : The research has led to the development of novel methods of synthesis for this significant ring system .
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
Synthesis of Indole Derivatives
D-Amino Acid Oxidase (DAO) Inhibition
- Field : Organic Chemistry
- Application : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where the coupling of an organoboron compound (boronic acid) and a halide compound occurs with the aid of a palladium catalyst and a base .
- Method : The reaction involves the use of a palladium catalyst and a base, along with the organoboron compound and the halide .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
Suzuki-Miyaura Cross Coupling Reaction
D-Amino Acid Oxidase (DAO) Inhibition
- Field : Organic Chemistry
- Application : The synthesis of selected alkaloids involves the use of indole derivatives as prevalent moieties .
- Method : The synthesis involves the Larock cyclization of certain compounds .
- Results : The research has led to the development of novel methods of synthesis for this significant ring system .
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
Synthesis of Selected Alkaloids
D-Amino Acid Oxidase (DAO) Inhibition
Propiedades
IUPAC Name |
2-(3-methoxycarbonylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOYPUWGNSGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
1170089-42-5 |
Source


|
| Record name | 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

